N-methyl-N-nitrosocyclopropanamine
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Overview
Description
N-methyl-N-nitrosocyclopropanamine is an organic compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their mutagenic and carcinogenic properties, making them significant in both environmental and pharmaceutical contexts .
Preparation Methods
The synthesis of N-methyl-N-nitrosocyclopropanamine typically involves the nitrosation of N-methylcyclopropanamine. This reaction is carried out using nitrous acid (HNO2) under acidic conditions. The general reaction can be represented as follows:
N-methylcyclopropanamine+HNO2→this compound+H2O
Industrial production methods for nitrosamines often involve the use of sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. This method ensures the efficient conversion of the amine to the corresponding nitrosamine .
Chemical Reactions Analysis
N-methyl-N-nitrosocyclopropanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the formation of the corresponding amine.
Substitution: The nitroso group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions .
Scientific Research Applications
N-methyl-N-nitrosocyclopropanamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research on this compound helps in understanding the potential risks associated with nitrosamine impurities in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosocyclopropanamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent adducts. These DNA adducts can cause mutations if not repaired, contributing to the compound’s carcinogenic properties .
Comparison with Similar Compounds
N-methyl-N-nitrosocyclopropanamine can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso group, their structures and reactivity differ. For instance, NDMA and NDEA are more commonly studied due to their prevalence in environmental and pharmaceutical contexts. This compound is unique due to its cyclopropane ring, which influences its chemical behavior and reactivity .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodibutylamine (NDBA)
- N-nitrosodiisopropylamine (NDIPA)
These compounds are often studied together to understand the broader implications of nitrosamine exposure and their potential health risks .
Properties
IUPAC Name |
N-cyclopropyl-N-methylnitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6(5-7)4-2-3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOCPZCBQSREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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